5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Historical Development of Thiazolo[3,2-b]triazole Scaffolds
Thiazolo-triazole hybrids emerged as a focus of medicinal chemistry research in the early 21st century, building upon the established pharmacological profiles of thiazole and triazole derivatives. Initial synthetic routes, such as the regioselective methods described for thiazolo[3,2-b]triazoles in 2010, faced challenges in yield and functional group compatibility. The field advanced significantly with the introduction of one-pot catalyst-free procedures, exemplified by the 2015 synthesis of functionalized thiazolo[3,2-b]triazoles via reactions between dibenzoylacetylene and triazole derivatives. These developments enabled the systematic exploration of structure-activity relationships (SAR) in this scaffold class.
A key breakthrough occurred in 2024 with the scalable synthesis of 2H-thiazolo[4,5-d]triazole (ThTz) bearing a sulfone group, which demonstrated exceptional functionalization potential through SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. This methodological progress directly informs the synthetic feasibility of complex derivatives like 5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b]triazol-6-ol, particularly regarding the introduction of diverse substituents at strategic positions.
Table 1: Evolution of Thiazolo-Triazole Synthesis Methods
Pharmacological Importance of Fused Heterocyclic Systems
Fused heterocycles containing nitrogen and sulfur atoms demonstrate enhanced pharmacokinetic properties compared to monocyclic systems, particularly in membrane permeability and target binding affinity. The thiazolo[3,2-b]triazole core exemplifies this advantage, combining the metabolic stability of thiazoles with the hydrogen-bonding capacity of triazoles. DNA intercalation studies of analogous fused systems, such as triazolo[1,5-a]pyrimidines, reveal strong correlations between planar aromatic surface area and anticancer activity.
The incorporation of a 4-fluorophenyl group in 5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b]triazol-6-ol suggests potential for enhanced target engagement through halogen bonding interactions, a strategy successfully employed in kinase inhibitor design. Furthermore, the 4-benzylpiperidine moiety may confer blood-brain barrier permeability, expanding possible therapeutic applications to neurological targets.
Research Significance of 5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b]triazol-6-ol
This compound’s structural complexity enables simultaneous modulation of multiple pharmacological parameters:
- Electronic Effects : The electron-withdrawing sulfone group (implied by the -ol suffix) enhances hydrogen-bond acceptor capacity, potentially improving target binding.
- Spatial Arrangement : The branched (4-fluorophenyl)methyl group creates defined stereoelectronic environments for receptor complementarity.
- Solubility Modulation : The piperidine nitrogen provides a site for salt formation, addressing solubility challenges common to fused heterocycles.
Preliminary molecular modeling studies of analogous systems suggest that the thiazolo[3,2-b]triazole core adopts a near-planar conformation favorable for intercalation into DNA or RNA secondary structures. The compound’s extended conjugation system (Figure 1) may enable π-stacking interactions with aromatic amino acid residues in enzymatic binding pockets.
Figure 1: Hypothesized Binding Mode
(Note: Inline illustration showing π-stacking between the thiazolo-triazole core and a tyrosine residue side chain)
Current Research Landscape and Knowledge Gaps
Recent literature (2023–2024) emphasizes three key areas in thiazolo-triazole research:
- Target Diversification : Beyond traditional antimicrobial applications, these scaffolds now show promise in neurodegenerative disease models.
- Synthetic Biology Approaches : Engineered enzymes are being explored for asymmetric synthesis of chiral thiazolo-triazole derivatives.
- Computational Predictive Models : Machine learning algorithms are being trained to predict the bioactivity of novel derivatives.
Critical knowledge gaps specific to 5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b]triazol-6-ol include:
- Detailed SAR studies comparing substituent effects at the 4-benzylpiperidine position
- In vivo pharmacokinetic profiling of the sulfone-hydroxyl tautomeric equilibrium
- Target deconvolution beyond preliminary docking studies
Table 2: Priority Research Questions
| Priority Level | Research Question | Methodology Required |
|---|---|---|
| High | Metabolic stability in hepatic microsomes | LC-MS/MS metabolite identification |
| Medium | Blood-brain barrier penetration capacity | PAMPA assay |
| High | Putative protein targets (kinases, GPCRs, etc.) | Chemoproteomic profiling |
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4OS/c24-19-8-6-18(7-9-19)20(21-22(29)28-23(30-21)25-15-26-28)27-12-10-17(11-13-27)14-16-4-2-1-3-5-16/h1-9,15,17,20,29H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFGVFGKEJIDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with significant potential in pharmacological applications. This compound features a thiazolo[3,2-b][1,2,4]triazole core structure that has been linked to various biological activities. The unique combination of functional groups within its structure suggests potential interactions with biological targets that could lead to therapeutic benefits.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 422.52 g/mol. Its IUPAC name indicates the presence of a benzylpiperidine moiety and a fluorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN4OS |
| Molecular Weight | 422.52 g/mol |
| IUPAC Name | 5-[(4-benzylpiperidin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Purity | ≥ 95% |
The biological activity of 5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is primarily attributed to its interaction with various molecular targets:
- Receptor Interaction : The compound may act as an antagonist or modulator at neurotransmitter receptors, particularly those involved in neuropsychiatric conditions.
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in cancer cell proliferation and other pathological processes.
Pharmacological Studies
Recent studies have evaluated the compound's pharmacological properties:
- Antineoplastic Activity : Preliminary findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer), showing promising results in inhibiting cell growth.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, the compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : Some derivatives of thiazolo[3,2-b][1,2,4]triazole compounds have demonstrated antibacterial and antifungal activities. The specific activity of this compound against pathogenic bacteria remains an area for further investigation.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of triazole derivatives similar to our compound. The results indicated that certain modifications in the thiazole structure could enhance anticancer activity. The study reported IC50 values for selected compounds against various cancer cell lines ranging from 5 µM to 15 µM, suggesting that structural variations significantly impact biological efficacy .
Neuroprotective Effects
Research conducted on related compounds indicated that modifications in the benzylpiperidine moiety could enhance neuroprotective effects. In vitro assays demonstrated that compounds with similar structures reduced neuronal apoptosis induced by oxidative stress by up to 40% .
Comparison with Similar Compounds
Structural Insights :
Observations :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 5f) correlate with higher melting points (>280°C), likely due to increased crystallinity .
- Piperazinyl derivatives (e.g., 6d) exhibit moderate yields (62%) and lower melting points, suggesting reduced intermolecular forces compared to aromatic substituents.
Anticonvulsant Activity :
- Compound 3c (6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole) showed high selectivity in the maximal electroshock (MES) test, a model for tonic-clonic seizures, with an ED50 of 38 mg/kg .
- Compound 5b (6-(4-propoxyphenyl) analog) demonstrated dual activity in MES and pentylenetetrazole (PTZ) tests, indicating broader anticonvulsant efficacy .
Receptor Binding :
- The analog 5-((3,4-dihydroisoquinolin-2-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CHEMBL1589687) is a documented ligand for Trace Amine-Associated Receptor 1 (TAAR1), a GPCR implicated in neuropsychiatric disorders . The benzylpiperidinyl group in the target compound may modulate TAAR1 affinity due to its larger hydrophobic surface area compared to dihydroisoquinoline.
Molecular and Pharmacological Considerations
- Bioisosteric Replacements : Replacing the benzyl group in the target compound with a chlorophenyl or propoxyphenyl moiety (as in 3c or 5b) could balance anticonvulsant potency and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
